C.I. Disperse Blue 106 press cake
Description
Background and Historical Context of Disperse Blue 106
C.I. Disperse Blue 106, first synthesized in the mid-20th century, emerged as part of the broader development of disperse dyes tailored for synthetic fibers. The invention of disperse dyes in 1922 by the German company Baden Aniline (BASF) marked a turning point in textile chemistry, enabling the dyeing of acetate and later polyester fibers. Disperse Blue 106 belongs to the azo dye subclass, characterized by its nitrogen-based chromophores. Its commercial production accelerated in the 1950s alongside the global rise of polyester textiles, which demanded dyes capable of penetrating hydrophobic fibers. The compound’s molecular structure, $$ \text{C}{14}\text{H}{17}\text{N}{5}\text{O}{3}\text{S} $$, features a thiazole ring and nitro group, contributing to its chromatic intensity and stability.
Chemical Classification Within Disperse Dye Family
Disperse Blue 106 is classified as a monoazo disperse dye with a cyano-substituted thiazole backbone. Its structural features include:
- Azo linkage ($$-\text{N}=\text{N}-$$) connecting aromatic amines.
- Electron-withdrawing nitro ($$-\text{NO}_2$$) and thiazole groups enhancing lightfastness.
- Hydrophobic side chains promoting compatibility with polyester.
Table 1: Key Characteristics of Disperse Blue 106 vs. Related Dyes
| Property | Disperse Blue 106 | Disperse Blue 124 | Anthraquinone Dyes (e.g., Disperse Blue 1) |
|---|---|---|---|
| Chromophore Type | Azo | Azo | Anthraquinone |
| Molecular Weight (g/mol) | 335.38 | 326.34 | 267.25 |
| $$\lambda_{\text{max}}$$ (nm) | 590–610 | 580–600 | 610–630 |
| Primary Application | Polyester | Polyester/nylon | Acetate/polyester |
| Synthesis Complexity | Moderate | Moderate | High |
Significance in Textile Industry and Scientific Research
As a cornerstone of synthetic textile dyeing, Disperse Blue 106 enables vibrant, wash-fast coloration of polyester, which constitutes 52% of global fiber production. Industrially, it is favored for:
- High Tinctorial Strength : Achieving deep shades at low concentrations (0.5–2% weight of fabric).
- Thermal Stability : Withstanding high-temperature dyeing processes (130°C for polyester).
- Compatibility : Blending with disperse yellows and reds to produce secondary hues.
In research, its nitro-thiazole structure serves as a model for studying azo dye degradation pathways and environmental persistence.
Press Cake Form: Definition and Industrial Relevance
A press cake refers to the semi-solid, concentrated form of Disperse Blue 106 obtained after filtration and partial drying. This intermediate product typically contains 40–60% active dye, with residual moisture and dispersants.
Industrial advantages include:
- Transport Efficiency : Reduced volume compared to liquid formulations.
- Storage Stability : Lower susceptibility to microbial growth than aqueous suspensions.
- Customization : Facilitates blending with auxiliaries (e.g., dispersants, leveling agents) during final product formulation.
Table 2: Typical Composition of Disperse Blue 106 Press Cake
| Component | Percentage (%) | Function |
|---|---|---|
| Disperse Blue 106 | 45–55 | Active dye component |
| Sodium lignosulfonate | 20–30 | Dispersant for colloidal stability |
| Moisture | 15–25 | Facilitates handling and processing |
| Inorganic salts | 5–10 | Byproducts from synthesis neutralization |
Research Objectives and Scope
This article focuses on:
- Elucidating the synthesis and structural nuances of Disperse Blue 106.
- Analyzing its physicochemical properties and industrial processing into press cake form.
- Evaluating emerging applications in materials science beyond textiles.
- Identifying gaps in current research, particularly in sustainable production methods.
Properties
CAS No. |
104573-53-7 |
|---|---|
Molecular Formula |
C14H17N5O3S |
Molecular Weight |
335.386 |
Origin of Product |
United States |
Preparation Methods
Diazotization of Primary Amines
The process begins with the diazotization of a substituted aromatic amine, typically conducted in an acidic medium (HCl or H₂SO₄) at 0–5°C. Sodium nitrite (NaNO₂) is added to generate the diazonium salt intermediate. For Disperse Blue 106, the amine precursor is likely a nitro-substituted aniline derivative.
Reaction Conditions:
-
Temperature: 0–5°C
-
pH: 1–2 (strongly acidic)
-
Duration: 45–60 minutes
Coupling with Naphthol Derivatives
The diazonium salt is coupled with a hydroxyl-containing aromatic compound, such as a naphthol derivative, under alkaline conditions. This step forms the azo bond, which is responsible for the dye’s chromophore. Research on analogous disperse dyes indicates that urea or formamide may be added to stabilize the reaction.
Key Parameters:
Sulfonation and Functionalization
To enhance water dispersibility, sulfonic acid groups (-SO₃H) are introduced via sulfonation. This step typically employs oleum (fuming sulfuric acid) at elevated temperatures (80–100°C). The sulfonation degree directly impacts the dye’s solubility and final hue.
Industrial-Scale Production Protocols
Industrial synthesis scales the laboratory process while optimizing yield and reproducibility. Large reactors (5,000–10,000 L capacity) are used, with automated controls for temperature, pH, and reagent dosing.
Batch Process Overview
-
Diazotization Reactor: Pre-cooled amine solution is diazotized with NaNO₂/HCl.
-
Coupling Tank: Diazonium salt is transferred to a coupling agent (e.g., 2-naphthol) under controlled alkalinity.
-
Sulfonation Unit: The crude dye is sulfonated and neutralized to pH 6–7.
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Diazotization temperature | 0–5°C | Prevents decomposition |
| Coupling pH | 8.0–8.5 | Maximizes azo bond formation |
| Sulfonation time | 2–3 hours | Ensures complete functionalization |
Optimization of Reaction Conditions
Catalytic Enhancements
Recent studies demonstrate that phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency by 12–15%. Similarly, microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Solvent Systems
Industrial processes predominantly use water as the solvent, but co-solvents like ethanol or ethylene glycol enhance intermediate solubility. For Disperse Blue 106, a 70:30 water-ethanol mixture increases yield by 8%.
Post-Synthesis Processing and Press Cake Formation
The dye slurry is filtered, washed, and dried to produce the press cake—a concentrated solid form with 40–50% moisture content.
Filtration and Washing
-
Filtration: Rotary vacuum filters remove excess water and by-products.
-
Washing: Deionized water eliminates residual salts (e.g., NaCl, Na₂SO₄).
Drying Techniques
| Method | Temperature | Moisture Content | Advantages |
|---|---|---|---|
| Spray drying | 120–150°C | 5–8% | Rapid, scalable |
| Tray drying | 80–100°C | 8–12% | Preserves dye structure |
Comparative Analysis with Alternative Preparation Techniques
Traditional vs. High-Pressure Homogenization (HPH)
While HPH is effective for protein isolation, its application in dye synthesis remains limited. Conventional methods for Disperse Blue 106 achieve higher purity (>98%) compared to HPH-assisted processes.
Solvent-Free Synthesis
Emerging protocols using ionic liquids or supercritical CO₂ show promise for reducing environmental impact but require further optimization for industrial adoption.
Quality Control and Analytical Characterization
Spectroscopic Analysis
Chromatographic Purity Testing
| Method | Column | Purity Criteria |
|---|---|---|
| HPLC | C18 reverse phase | ≥98% main peak |
| TLC | Silica gel GF254 | Single spot at Rf 0.45 |
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue 106 press cake undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and iron powder are often used.
Substitution: Substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
C.I. Disperse Blue 106 press cake has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of C.I. Disperse Blue 106 press cake involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile dyeing, the dye molecules penetrate the synthetic fibers and are held in place by physical forces such as van der Waals forces and hydrogen bonding. The dye does not form covalent bonds with the fibers, which allows for vibrant and long-lasting coloration .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key chemical attributes of C.I. Disperse Blue 106 and its analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Class |
|---|---|---|---|---|
| C.I. Disperse Blue 106 | 12223-01-7 | C₁₄H₁₇N₅O₃S | 335.38 | Thiazole azo |
| C.I. Disperse Blue 102 | 12222-97-8 | C₁₅H₁₉N₅O₄S | 365.41 | Single azo |
| C.I. Disperse Blue 124 | 61951-51-7 | Not specified* | ~335 (estimated) | Thiazole azo |
| C.I. Disperse Blue 26 | 3860-63-7 | Not specified | Not provided | Anthraquinone |
Key Observations :
- C.I. Disperse Blue 102 differs structurally as a single azo dye with a larger molecular weight (365.41 g/mol) and is used for red-light blue shades on acetate .
- C.I. Disperse Blue 124 shares a thiazole azo core with Blue 106, leading to cross-reactive allergenicity .
- C.I. Disperse Blue 26, an anthraquinone dye, represents a distinct chemical class with different applications and safety profiles .
Allergenicity and Health Impacts
- C.I. Disperse Blue 106 and 124: Both are frequent culprits of textile contact dermatitis. Patch testing reveals cross-reactivity due to structural similarities, with impurities in raw materials complicating accurate diagnosis . Positive patch test rates for these dyes range from 0.56% to 0.89% in clinical studies .
- C.I. Disperse Blue 102 : While allergenic, it is less frequently implicated in hypersensitivity compared to Blue 106 and 124 .
- Regulatory Status : All three dyes (Blue 102, 106, 124) are restricted under ZDHC MRSL and monitored by OEKO-TEX due to their classification as substances of very high concern (SVHCs) .
Environmental and Regulatory Considerations
- Wastewater Impact : Disperse dyes are poorly biodegradable, with adsorption methods (e.g., orange peel-based adsorbents for C.I. Disperse Blue 56) emerging as sustainable removal strategies . Specific data on Blue 106’s environmental persistence is lacking in the evidence.
- Compliance : Manufacturers must adopt ZDHC MRSL-compliant alternatives to Blue 106, 102, and 124. Substitutes should maintain color range while minimizing health risks .
Q & A
Q. What analytical methods are commonly used to quantify C.I. Disperse Blue 106 residues in textile substrates, and how are their limits of detection validated?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is the primary method for quantifying disperse dyes like C.I. Disperse Blue 105. Validation involves spiking known concentrations into textile matrices and calculating recovery rates (≥80% acceptable). For structural confirmation, mass spectrometry (MS) is used to identify fragmentation patterns unique to the dye’s nitroso groups .
Q. How are in vitro models designed to assess the skin sensitization potential of C.I. Disperse Blue 106?
Methodological Answer: The human cell line activation test (h-CLAT) measures dendritic cell activation via CD86 and CD54 biomarkers. A 24-hour exposure protocol with dye concentrations ranging from 0.1–100 µg/mL is typical. Positive controls (e.g., dinitrochlorobenzene) and negative controls (solvent-only) ensure assay reliability. EC₃ values (concentration inducing a threefold increase in biomarkers) are compared to established thresholds for sensitization classification .
Q. What are the key challenges in correlating textile dye exposure to allergic reactions in epidemiological studies?
Methodological Answer: Challenges include inconsistent dye labeling in commercial products, variability in individual immune responses, and cross-reactivity with structurally similar dyes (e.g., Disperse Blue 124). Studies must use patch testing with purified dye extracts (0.1–1% in petrolatum) and control for confounding factors like co-exposure to other allergens .
Advanced Research Questions
Q. How do degradation products of C.I. Disperse Blue 106 under varying pH conditions influence its allergenic potential?
Methodological Answer: Hydrolysis studies at pH 1–12 (simulating industrial wastewater and biological environments) are conducted using LC-MS to identify degradation products. Allergenicity is tested via lymphocyte proliferation assays with peripheral blood mononuclear cells (PBMCs) from sensitized individuals. Results show that acidic conditions (pH 2–3) generate nitroaniline derivatives with higher immunogenicity .
Q. What experimental design considerations are critical when comparing bioadsorbents (e.g., orange peel, walnut shell) for C.I. Disperse Blue 106 removal from wastewater?
Methodological Answer: Key factors include:
- Particle size standardization : 500–1000 µm for optimal surface area-to-volume ratio.
- pH optimization : Adsorption efficiency peaks at pH 2 for acid-treated orange peel due to protonation of dye molecules and adsorbent surface charges.
- Competitive adsorption tests : Evaluate interference from co-pollutants (e.g., heavy metals) using synthetic wastewater matrices .
Q. How can conflicting data on cross-reactivity between C.I. Disperse Blue 106 and Disperse Blue 124 be resolved in immunochemical studies?
Methodological Answer: Discrepancies arise from differences in epitope recognition. Surface plasmon resonance (SPR) assays measure binding affinities of IgE antibodies from sensitized patients to both dyes. Structural analogs (e.g., Disperse Orange 3) serve as negative controls. Statistical analysis (e.g., ANOVA) identifies significant differences in binding kinetics .
Q. What statistical approaches are recommended for resolving contradictions in adsorption efficiency data across studies using natural adsorbents?
Methodological Answer: Meta-analysis with random-effects models accounts for heterogeneity in experimental conditions (e.g., pH, temperature). Sensitivity analysis isolates variables (e.g., adsorbent pretreatment methods) contributing to variance. Publication bias is assessed via funnel plots and Egger’s regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
